(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
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Overview
Description
(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is an organic compound with the molecular formula C9H16N2OS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of 2-ethoxyethanol with 1-(1,3-thiazol-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of bacteria or fungi.
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: Another thiazole derivative with similar structural features.
[2-(1,3-thiazol-2-yl)ethyl]amine: A compound with a similar thiazole ring but different substituents.
Uniqueness
(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific combination of the ethoxyethyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16N2OS |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H16N2OS/c1-3-12-6-4-10-8(2)9-11-5-7-13-9/h5,7-8,10H,3-4,6H2,1-2H3 |
InChI Key |
XJDYZHQAZAULNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=NC=CS1 |
Origin of Product |
United States |
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